molecular formula C10H8N4O B11586221 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol

Cat. No.: B11586221
M. Wt: 200.20 g/mol
InChI Key: MPMSIOGTIXPOPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours. This reaction produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours . Another method involves the reaction of isatin-β-thiosemicarbazone with allyl bromide in a mixture of NaOH–H2O–DMSO .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol is unique due to its specific hydroxyl group, which allows for distinct interactions with molecular targets, particularly in biological systems. This hydroxyl group also influences its chemical reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazino[5,6-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMSIOGTIXPOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=NNC(=O)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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